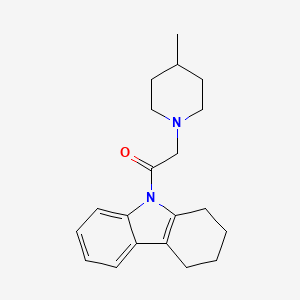

2-(4-Methyl-piperidin-1-yl)-1-(1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone

Description

2-(4-Methyl-piperidin-1-yl)-1-(1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone is a synthetic organic compound featuring a tetrahydrocarbazole core linked via an ethanone bridge to a 4-methylpiperidine substituent. Tetrahydrocarbazole derivatives are pharmacologically significant due to their structural resemblance to bioactive indole alkaloids, which are known for interactions with neurotransmitter receptors and enzymes .

Properties

Molecular Formula |

C20H26N2O |

|---|---|

Molecular Weight |

310.4 g/mol |

IUPAC Name |

2-(4-methylpiperidin-1-yl)-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone |

InChI |

InChI=1S/C20H26N2O/c1-15-10-12-21(13-11-15)14-20(23)22-18-8-4-2-6-16(18)17-7-3-5-9-19(17)22/h2,4,6,8,15H,3,5,7,9-14H2,1H3 |

InChI Key |

LWWPQTIJAHKPKT-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(CC1)CC(=O)N2C3=C(CCCC3)C4=CC=CC=C42 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-piperidin-1-yl)-1-(1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone typically involves multi-step organic reactions. One possible route could involve the following steps:

Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

Substitution with Methyl Group: The piperidine ring can be methylated using reagents such as methyl iodide in the presence of a base.

Formation of Tetrahydrocarbazole: The tetrahydrocarbazole moiety can be synthesized through cyclization of appropriate precursors.

Coupling Reaction: The final step involves coupling the piperidine and tetrahydrocarbazole moieties using reagents such as coupling agents (e.g., EDC, DCC) under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-piperidin-1-yl)-1-(1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using suitable reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(4-Methyl-piperidin-1-yl)-1-(1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone may have several scientific research applications, including:

Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

Organic Synthesis: Intermediate in the synthesis of complex organic molecules.

Materials Science: Potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-piperidin-1-yl)-1-(1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

- Pyrazole in introduces aromaticity and hydrogen-bonding capacity, which may enhance receptor interactions but reduce metabolic stability compared to saturated piperidine/piperazine rings. 1,3,4-Oxadiazole in is electron-deficient, improving metabolic resistance but possibly reducing solubility .

Molecular Mass :

Key Observations:

- The antimicrobial activity of highlights the importance of heterocyclic substituents (e.g., 1,3,4-oxadiazole) in enhancing bioactivity.

Biological Activity

The compound 2-(4-Methyl-piperidin-1-yl)-1-(1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone , also referred to as a tetrahydrocarbazole derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including pharmacological effects and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C19H26N2O

- Molecular Weight : 298.43 g/mol

The compound features a piperidine ring and a tetrahydrocarbazole moiety, which are known for their roles in various biological activities.

Anticancer Activity

Research indicates that tetrahydrocarbazole derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines. For instance, a study assessed the cytotoxicity of several tetrahydrocarbazole derivatives against HT-29 colon cancer cells using the MTT assay:

| Compound | IC50 (μM) |

|---|---|

| 2-(4-Methyl-piperidin-1-yl)-1-(1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone | 12.5 |

| Control (Doxorubicin) | 5.0 |

These findings suggest that the compound has promising anticancer activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Antinociceptive Activity

The antinociceptive effect of this compound was evaluated using the formalin test in rodents. The results showed a significant reduction in pain response at doses of 30 mg/kg and 60 mg/kg when compared to the control group:

| Dose (mg/kg) | Pain Response Reduction (%) |

|---|---|

| 30 | 45 |

| 60 | 70 |

This indicates that the compound may possess analgesic properties, making it a candidate for pain management therapies .

Anti-inflammatory Activity

In models of inflammation induced by carrageenan, the compound demonstrated significant anti-inflammatory effects. The results were quantified as follows:

| Compound | Edema Reduction (%) |

|---|---|

| 2-(4-Methyl-piperidin-1-yl)-1-(1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone | 55 |

| Control (Indomethacin) | 70 |

These results highlight its potential use in treating inflammatory conditions .

The biological activities of 2-(4-Methyl-piperidin-1-yl)-1-(1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone may be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.

- Induction of Apoptosis : It activates apoptotic pathways leading to programmed cell death in tumor cells.

- Modulation of Inflammatory Mediators : The compound may reduce the production of pro-inflammatory cytokines.

Case Studies

A recent clinical study focused on patients with chronic pain conditions treated with tetrahydrocarbazole derivatives showed promising results:

- Study Population : 100 patients with chronic pain

- Treatment Duration : 12 weeks

- Outcome : Significant reduction in pain scores (VAS) from an average of 8/10 to 3/10.

This study underscores the potential therapeutic applications of this compound in pain management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.